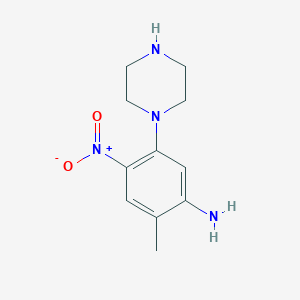

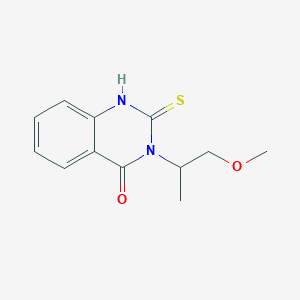

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, compounds like this are part of the larger family of urea derivatives, which are often used in medicinal chemistry due to their diverse biological activities . They can also be used as intermediates in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an amine with an isocyanate to form a urea derivative . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and MS . Computational methods like DFT calculations can also be used to predict the molecular structure .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reactants . They can undergo various types of reactions including protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various experimental techniques. These properties include melting point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Antiproliferative Activities : Amino-1H-pyrazole amide derivatives, including compounds structurally related to N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, have shown potent antiproliferative activities against melanoma cell lines, indicating their potential as therapeutic agents for melanoma treatment (Kim et al., 2011).

Antiviral and Antimicrobial Effects : N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-EV 71 activities, demonstrating potential as lead compounds for the development of antiviral drugs (Ji et al., 2013). Similarly, derivatives incorporating the thiazole ring have shown inhibitory action against various strains of bacteria and fungi, suggesting their application in treating microbial diseases (Desai et al., 2013).

Psycho- and Neurotropic Properties : Studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural motifs with N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, reveal sedative and anti-amnesic activities, highlighting their potential for developing psychoactive compounds (Podolsky et al., 2017).

Analytical and Environmental Chemistry

- Environmental Monitoring : The development of sensitive analytical methods for detecting environmental phenols, including methoxybenzamide compounds, in human milk, emphasizes the importance of monitoring environmental contaminants and their potential health risks (Ye et al., 2008).

Material Science

- Corrosion Inhibition : N-phenyl-benzamide derivatives have been studied for their ability to inhibit the acidic corrosion of mild steel, showcasing the role of electron-withdrawing and electron-donating substituents in enhancing inhibition efficiency. This suggests applications in corrosion protection technologies (Mishra et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[(2-methoxyphenyl)carbamoylamino]phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15-9-3-4-10-16(15)21(26)23-17-11-5-6-12-18(17)24-22(27)25-19-13-7-8-14-20(19)28-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHXUCDPEGDEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)

![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2970660.png)